BenchChemオンラインストアへようこそ!

RCS-4-d9

synthetic cannabinoid pharmacology CB1/CB2 receptor selectivity forensic toxicology method specificity

RCS-4-d9 (CAS 2749316-95-6) is a nona-deuterated isotopologue of the synthetic cannabinoid RCS-4 [(4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone], a potent agonist at human CB1 (EC50 = 146 nM) and CB2 (EC50 = 46 nM) cannabinoid receptors. RCS-4 was first identified as a benzoylindole-class synthetic cannabinoid in 'herbal incense' products and belongs to the N-alkyl-3-(methoxybenzoyl)indole structural family.

Molecular Formula C21H14D9NO2
Molecular Weight 330.5
Cat. No. B1163543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRCS-4-d9
SynonymsBTM-4-d9; E-4-d9; OBT-199-d9; SR-19-d9
Molecular FormulaC21H14D9NO2
Molecular Weight330.5
Structural Identifiers
SMILESO=C(C1=CC=C(OC)C=C1)C2=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C3=C2C=CC=C3
InChIInChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2
InChIKeyOZCYJKDWRUIFFE-KBUIAFKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RCS-4-d9 Analytical Reference Standard: Technical Profile for Forensic Toxicology and Bioanalytical Method Development


RCS-4-d9 (CAS 2749316-95-6) is a nona-deuterated isotopologue of the synthetic cannabinoid RCS-4 [(4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone], a potent agonist at human CB1 (EC50 = 146 nM) and CB2 (EC50 = 46 nM) cannabinoid receptors [1]. RCS-4 was first identified as a benzoylindole-class synthetic cannabinoid in 'herbal incense' products and belongs to the N-alkyl-3-(methoxybenzoyl)indole structural family [2]. RCS-4-d9 contains nine deuterium atoms substituted exclusively on the N-pentyl side chain at the 2,2′,3,3′,4,4′,5,5,5 positions, yielding a molecular formula of C21H14D9NO2 and a nominal mass shift of +9 Da relative to the unlabeled analyte, and is supplied as a ≥99% deuterated crystalline solid intended as an internal standard for the quantification of RCS-4 by GC- or LC-MS .

Why RCS-4-d9 Cannot Be Replaced by a Generic Deuterated Cannabinoid Internal Standard in Quantitative Bioanalysis


Quantitative LC-MS/MS methods for synthetic cannabinoids in complex biological matrices are susceptible to matrix effects that differentially suppress or enhance ionization of analytes and internal standards [1]. The pig tissue distribution study of RCS-4 explicitly required a standard addition approach to overcome these matrix effects, underscoring the absence of a suitable co-eluting deuterated internal standard at the time [1]. A structurally distinct deuterated cannabinoid (e.g., a JWH-018-d9 or JWH-210-d9 internal standard) would not co-elute with RCS-4 under typical reversed-phase chromatographic conditions and would exhibit different ionization efficiency, precluding accurate compensation for matrix effects across diverse specimen types including lung, liver, brain, and adipose tissue [1][2]. Furthermore, the validated LC-MS/MS method for JWH-210, RCS-4, and THC achieved limits of detection of 0.05–0.50 ng/mL in serum and whole blood only after rigorous matrix-matched calibration, demonstrating that without an analyte-matched deuterated IS, method sensitivity and precision are matrix-dependent and compound-specific [3].

RCS-4-d9 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision-Making


Pharmacological Justification for Analyte-Specific Quantification: RCS-4 vs JWH-018 CB1/CB2 Selectivity Divergence

RCS-4 and JWH-018, though both benzoylindole/naphthoylindole synthetic cannabinoids, exhibit divergent CB1/CB2 selectivity profiles that preclude interchangeable quantification strategies. RCS-4 displays an EC50 of 146 nM at human CB1 and 46 nM at human CB2 (3.2-fold CB2 preference), whereas JWH-018 exhibits an EC50 of 102 nM at human CB1 and 133 nM at human CB2 (slight CB1 preference) [1][2][3]. This receptor selectivity inversion means that toxicological interpretation of RCS-4 exposure cannot be inferred from JWH-018 calibration, requiring a dedicated RCS-4-matched deuterated internal standard such as RCS-4-d9 for accurate quantification [1].

synthetic cannabinoid pharmacology CB1/CB2 receptor selectivity forensic toxicology method specificity

Parent Drug Detectability: RCS-4 Absence in Urine vs THC Confirms Need for Tissue-Based Quantification with Deuterated IS

A critical analytical challenge differentiating RCS-4 from ∆9-THC is that RCS-4 parent compound is consistently undetectable in urine following controlled administration, whereas THC parent is detectable. In a pig model study with pulmonary administration of 200 µg/kg each of JWH-210, RCS-4, and THC, parent RCS-4 was absent from urine while its hydroxylated metabolite (HO-RCS-4) predominated; in contrast, THC parent was detected in urine [1]. This confirms that urine-based RCS-4 screening must target metabolites, but accurate quantification of parent RCS-4 in tissues (lung, brain, liver, adipose) for postmortem or pharmacokinetic studies requires a matrix-matched deuterated IS such as RCS-4-d9 [1][2].

urine drug screening parent compound detectability metabolite identification alternative matrices

RCS-4-d9 Isotopic Purity and Labeling Position: Specification Advantage Over Alternative Deuterated RCS-4 Internal Standards

RCS-4-d9 (Cayman Item No. 10513) is specified at ≥99% deuterated forms (d1–d9), with nine deuterium atoms exclusively positioned on the N-pentyl side chain (carbons 2,2′,3,3′,4,4′,5,5,5), generating a +9 Da mass shift with a molecular weight of 330.5 g/mol . The alternative deuterated analog RCS-4-d11 (CAS 1346604-41-8) carries eleven deuterium atoms (molecular weight 332.5 g/mol) distributed across both the pentyl chain and potentially the indole ring system, which introduces a different isotopic distribution pattern . In LC-MS/MS applications, the d9 labeling confined entirely to the alkyl side chain minimizes the risk of deuterium–hydrogen back-exchange at aromatic positions during sample preparation and ensures a consistent +9 Da mass offset across all major fragment ions generated by collision-induced dissociation of the pentyl chain .

isotopic purity deuteration pattern internal standard specification mass spectrometry

Matrix Effect Compensation: Deuterated IS Eliminates Standard Addition Requirement Demonstrated in Pig Tissue Distribution Studies

Published LC-MS/MS methods for RCS-4 quantification in pig tissues (lung, liver, kidney, brain, adipose, muscle) employed standard addition calibration to overcome matrix effects because no deuterated RCS-4 internal standard was available at the time [1][2]. The standard addition approach requires multiple spiked aliquots per sample, substantially increasing analysis time, sample consumption, and cost per data point. Maximum tissue concentrations of RCS-4 reached 24 ± 13 ng/g in subcutaneous adipose tissue following pulmonary administration of 200 µg/kg, with concentrations persisting at plateau levels for 8 hours post-dose [3]. The availability of RCS-4-d9 (≥99% deuterated) enables replacement of the labor-intensive standard addition method with a single-point deuterated IS calibration, while maintaining or improving accuracy and precision [1][3].

matrix effect standard addition deuterated internal standard tissue quantification

RCS-4-d9 Metabolite Coverage Gap: Justification for Procuring Parent IS Alongside Metabolite-Specific Deuterated Standards

Human hepatocyte incubation studies identified 18 distinct RCS-4 metabolites, with O-demethylation as the predominant Phase I pathway and subsequent glucuronidation as the major Phase II route, along with a sulfated metabolite [1]. Separate deuterated internal standards exist for RCS-4 metabolites: RCS-4 N-(5-hydroxypentyl) metabolite-d5 (CAS 2703972-65-8), RCS-4 N-(4-hydroxypentyl) metabolite-d5, and RCS-4 N-pentanoic acid metabolite-d5 (CAS 2748469-51-2), each containing only five deuterium atoms and intended exclusively for their respective metabolite . None of these metabolite-specific deuterated standards can quantify parent RCS-4, as they differ in molecular structure, retention time, and MS/MS fragmentation pattern from the parent drug. RCS-4-d9 is the only deuterated IS specifically designed and commercially available for parent RCS-4 quantification .

metabolite quantification analytical reference standard portfolio parent vs metabolite IS comprehensive method coverage

RCS-4-d9 Procurement-Linked Application Scenarios for Forensic Toxicology, Clinical Chemistry, and Bioanalytical Laboratories


Postmortem Forensic Toxicology: Quantification of Parent RCS-4 in Tissue Specimens Following Suspected Synthetic Cannabinoid Fatality

In postmortem casework, parent RCS-4 must be quantified in tissues such as lung, liver, kidney, brain, and adipose tissue, where it persists at measurable concentrations (lung identified as the most appropriate matrix for RCS-4 detection [1]). RCS-4-d9 serves as the deuterated internal standard for isotope dilution LC-MS/MS, replacing the standard addition methodology employed in published pig model studies [2]. The d9 labeling ensures co-elution with parent RCS-4 and compensates for tissue-specific matrix effects across diverse specimen types, enabling reliable quantitative reporting for medico-legal interpretation [1][2].

Clinical Urine Drug Screening Method Development: Differentiating Parent from Metabolite Signals Using RCS-4-d9 as Chromatographic Reference

Because parent RCS-4 is absent from urine while hydroxylated and carboxylated metabolites predominate [1], clinical laboratories developing LC-MS/MS urine screening panels require RCS-4-d9 as a chromatographic retention time marker and internal standard for the parent drug. This enables unambiguous differentiation of parent RCS-4 signal (if present from unusual exposure routes) from the extensive metabolite profile, preventing false-negative reporting in cases where only parent drug standards are used for metabolite identification [1][2].

Pharmacokinetic and Toxicokinetic Research: Controlled Animal Studies Requiring Accurate RCS-4 Plasma and Tissue Concentration-Time Profiles

Controlled pig studies have established that RCS-4 achieves maximum adipose tissue concentrations of 24 ± 13 ng/g within 0.5–2 hours and remains at plateau levels for at least 8 hours post-dose [1]. RCS-4-d9 enables construction of precise concentration-time profiles in pharmacokinetic studies by eliminating matrix effect variability across serial sampling time points, supporting the use of pig models validated for human extrapolation of synthetic cannabinoid toxicokinetics [1][2].

Regulatory Forensic Laboratory Compliance: DEA Exempt Preparation Simplifies Procurement for Accredited Laboratories

RCS-4-d9 (Cayman Item No. 10513) is provided as a DEA exempt preparation [1], distinguishing it from the Schedule I parent compound RCS-4 (Item No. 10645) which requires DEA Schedule I licensing for procurement [1]. This regulatory pathway differentiation enables ISO/IEC 17025-accredited forensic toxicology laboratories to procure and maintain stocks of the deuterated internal standard with reduced administrative burden while remaining compliant with controlled substance regulations in the United States [1].

Quote Request

Request a Quote for RCS-4-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.